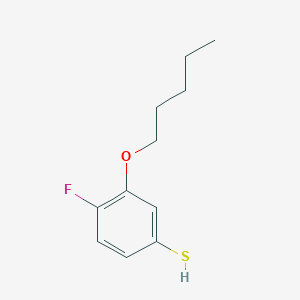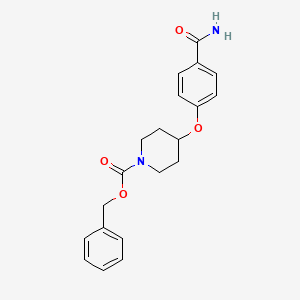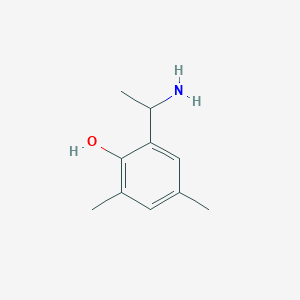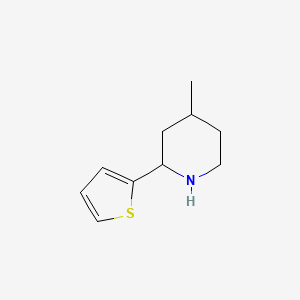![molecular formula C24H23N3O B13082470 1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)
1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
The synthesis of 1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one typically involves multi-component reactions (MCRs). These reactions are advantageous as they allow for the rapid assembly of complex molecules from simple starting materials. One common synthetic route involves the cyclocondensation of isatins, pyrazolones, and malononitrile in aqueous media using a catalyst such as SBA-Pr-NHQ . This method is favored for its mild reaction conditions, short reaction times, and high yields.
Industrial production methods for this compound are still under development, with a focus on optimizing reaction conditions to improve yield and reduce costs. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique spiro structure makes it a valuable scaffold in organic synthesis.
Biology: The compound has shown potential as a fluorescent chemosensor for detecting metal ions such as mercury (Hg²⁺).
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have biological activity, making it a candidate for drug development.
Mécanisme D'action
The mechanism by which 1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one exerts its effects is still under investigation. its ability to act as a chemosensor is believed to involve the interaction of its functional groups with metal ions, leading to changes in fluorescence properties. The molecular targets and pathways involved in its biological activity are yet to be fully elucidated .
Comparaison Avec Des Composés Similaires
1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one can be compared with other spiro compounds, such as spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] and spiro[indoline-3,4’-pyrano[2,3-c]chromenes]. These compounds share a similar spiro structure but differ in their functional groups and applications. For instance, spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] are known for their antimicrobial and anticancer activities .
The uniqueness of 1-Phenyl-1’-(pyridin-2-ylmethyl)spiro[indoline-3,4’-piperidin]-2-one lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C24H23N3O |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
1-phenyl-1'-(pyridin-2-ylmethyl)spiro[indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C24H23N3O/c28-23-24(13-16-26(17-14-24)18-19-8-6-7-15-25-19)21-11-4-5-12-22(21)27(23)20-9-2-1-3-10-20/h1-12,15H,13-14,16-18H2 |
Clé InChI |
DAGGFMNZQZIATI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)CC5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3,3-Difluorocyclobutyl)methoxy]azetidine](/img/structure/B13082412.png)










![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)
